Vincane

Descripción

Propiedades

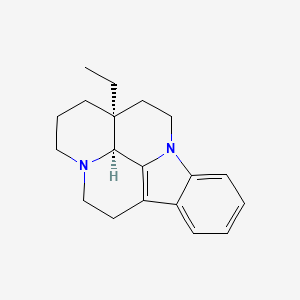

Fórmula molecular |

C19H24N2 |

|---|---|

Peso molecular |

280.4 g/mol |

Nombre IUPAC |

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene |

InChI |

InChI=1S/C19H24N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-4,6-7,18H,2,5,8-13H2,1H3/t18-,19+/m1/s1 |

Clave InChI |

VYXFLLCQSGSEMS-MOPGFXCFSA-N |

SMILES isomérico |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4CC2 |

SMILES canónico |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4CC2 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Vinca Alkaloids on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanisms by which Vinca (B1221190) alkaloids exert their effects on tubulin polymerization and microtubule dynamics. Derived from the Madagascar periwinkle (Catharanthus roseus), these alkaloids, including the clinically significant compounds vincristine, vinblastine (B1199706), and vinorelbine, remain a cornerstone of various chemotherapy regimens.[1][2] Their primary intracellular target is tubulin, the protein subunit of microtubules.[3] This document details their binding interactions, concentration-dependent effects on microtubule dynamics, downstream cellular consequences, and the key experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: Interaction with Tubulin

Vinca alkaloids disrupt microtubule function by binding to specific sites on the β-tubulin subunit, collectively known as the "Vinca domain".[1][4] This binding site is distinct from those of other microtubule-targeting agents like taxanes and colchicine (B1669291).[5][6] The interaction is located at the interface between two tubulin heterodimers, interfering with the proper longitudinal assembly of protofilaments, the fundamental building blocks of microtubules.[7][8][9]

The consequences of this binding are highly dependent on the drug concentration.

-

At Low Concentrations (< 1 µM): Vinca alkaloids do not cause a significant decrease in microtubule polymer mass.[6][10] Instead, they potently suppress microtubule dynamics.[10][11][12] This is achieved by binding to high-affinity sites at the microtubule ends, which kinetically "caps" the microtubule.[6][12] This cap inhibits both the addition and loss of tubulin dimers, thereby suppressing the rates of microtubule growth and shortening, decreasing the catastrophe frequency (the switch from growth to shortening), and increasing the time microtubules spend in a paused state.[10][11][12][13]

-

At High Concentrations (> 1-2 µM): At higher concentrations, Vinca alkaloids inhibit tubulin polymerization and can lead to the depolymerization of existing microtubules.[1][6][14] They bind to lower-affinity sites along the microtubule wall, which weakens the lateral interactions between protofilaments.[6] This disruption causes the microtubules to splay into spiral aggregates or protofilaments, leading to their eventual disintegration.[6][9][15]

The binding of Vinca alkaloids to tubulin is linked to a ligand-induced self-association of tubulin dimers into non-microtubular oligomers and spiral aggregates.[4][15] This process is entropically driven.[15]

Quantitative Analysis of Vinca Alkaloid-Tubulin Interactions

The binding affinities and inhibitory concentrations of Vinca alkaloids have been quantified through various biophysical and biochemical assays. These values can vary depending on the specific alkaloid, experimental conditions (e.g., presence of GTP vs. GDP), and tubulin source.

Table 1: Binding Affinities and Polymerization Inhibition of Vinca Alkaloids

| Vinca Alkaloid | Binding Parameter | Value | Method | Comments |

|---|---|---|---|---|

| Vinblastine | IC50 (Polymerization) | ~0.4 µM | Turbidimetry | Concentration that prevents polymerization by 50%.[5][16] |

| High-Affinity Kd | 1 - 2 µM | Not Specified | For binding sites at microtubule ends.[6] | |

| Low-Affinity Kd | 0.25 - 3.0 mM | Not Specified | For binding sites along the microtubule surface.[6] | |

| Vincristine | Relative Affinity | Highest | Sedimentation Velocity | Overall affinity order: Vincristine > Vinblastine > Vinorelbine.[15][17] |

| IC50 (Polymerization) | ~0.4 µM | Turbidimetry | Similar to Vinblastine.[5] | |

| Vinorelbine | Relative Affinity | Lowest | Sedimentation Velocity | Overall affinity order: Vincristine > Vinblastine > Vinorelbine.[15][17] |

| Catharanthine (B190766) | Binding Constant (K) | (2.8 ± 0.4) x 103 M-1 | Fluorescence Perturbation | Binds one molecule per tubulin dimer.[18] |

| | Dimerization Constant (K2) | ~1 x 105 M-1 | Analytical Ultracentrifugation | For liganded protein self-association.[18] |

Table 2: Effects of Low-Concentration Vinblastine on Microtubule Dynamic Instability

| Parameter | Effect | Concentration Range | Cell/System Type | Reference |

|---|---|---|---|---|

| Growth Rate | Suppressed | 0.2 - 1 µM | Bovine Brain Microtubules (in vitro) | [11] |

| Suppressed | 3 - 64 nM | BS-C-1 Cells (in vivo) | [10][12] | |

| Shortening Rate | Suppressed | 0.2 - 1 µM | Bovine Brain Microtubules (in vitro) | [11] |

| Suppressed | 3 - 64 nM | BS-C-1 Cells (in vivo) | [10][12] | |

| Catastrophe Frequency | Decreased | 3 - 64 nM | BS-C-1 Cells (in vivo) | [10][12] |

| Decreased (Plus End) | 0.1 - 0.4 µM | Bovine Brain Microtubules (in vitro) | [13] | |

| Rescue Frequency | Increased (Plus End) | 0.1 - 0.4 µM | Bovine Brain Microtubules (in vitro) | [13] |

| Time in Pause | Increased | 3 - 64 nM | BS-C-1 Cells (in vivo) | [10][12] |

| Dynamicity | Decreased by 75% | at 32 nM | BS-C-1 Cells (in vivo) |[10][12] |

Note: Dynamicity is a measure of the overall dynamic activity of microtubules.

Downstream Cellular Consequences and Signaling Pathways

The disruption of microtubule dynamics, particularly during mitosis, triggers a cascade of cellular events leading to cell cycle arrest and apoptosis.[1]

-

Mitotic Arrest: By suppressing the dynamics of mitotic spindle microtubules, Vinca alkaloids prevent the proper attachment of chromosomes to the spindle and their alignment at the metaphase plate.[19] This activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that halts the cell cycle at the G2/M phase, specifically in prometaphase, preventing entry into anaphase until all chromosomes are correctly attached.[1][20]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death (apoptosis).[2] The signaling pathways involved are complex and can include:

-

ROS Generation: Vinca alkaloids can induce an imbalance in reactive oxygen species (ROS).[20][21]

-

JNK Activation: The increase in ROS can lead to the prolonged activation of c-Jun N-terminal kinase (JNK).[20][21]

-

Mcl-1 Downregulation: Activated JNK can lead to the downregulation of the anti-apoptotic protein Mcl-1 (Myeloid cell leukemia 1).[20][21]

-

Mitochondrial Dysfunction: The loss of Mcl-1 contributes to the loss of mitochondrial transmembrane potential and subsequent caspase-dependent apoptosis.[20][21]

-

NF-κB Pathway: Some studies suggest that Vinca alkaloids can activate the NF-κB/IκB signaling pathway, which may also contribute to the apoptotic response.[22]

-

Key Experimental Methodologies

A variety of in vivo and in vitro methods are employed to study the interaction of Vinca alkaloids with tubulin.[23]

This assay is fundamental for quantifying a compound's effect on the assembly of purified tubulin into microtubules.[1][24] It relies on the principle that microtubules scatter light, so an increase in turbidity (measured as optical density, typically at 340 nm) is proportional to the microtubule polymer mass.[24]

Detailed Methodology:

-

Preparation:

-

Incubation & Measurement:

-

Pipette the tubulin solution into a pre-warmed 96-well plate.[1]

-

Add the test compound or vehicle control to the wells.

-

Immediately place the plate in a spectrophotometer equipped with temperature control, pre-set to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

-

-

Data Analysis:

-

Plot absorbance versus time. The resulting curves represent the kinetics of polymerization (lag phase, growth phase, and plateau).

-

Determine the maximum rate of polymerization (Vmax) and the final polymer mass (Amax).

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.

-

FA/FP is a homogeneous assay used to measure the binding affinity between a small fluorescently labeled ligand and a larger protein.[25][26] When a small, fluorescently labeled molecule tumbles rapidly in solution, it emits depolarized light. Upon binding to a large protein like tubulin, its motion is restricted, and the emitted light remains highly polarized.[26] This change in polarization is used to determine binding constants.

Detailed Methodology (Competitive Format):

-

Preparation:

-

A fluorescently labeled probe known to bind the Vinca site is required.

-

Prepare a solution of purified tubulin protein in an appropriate assay buffer.

-

Prepare serial dilutions of the unlabeled Vinca alkaloid (the competitor).

-

-

Incubation & Measurement:

-

In a microplate, combine a constant concentration of tubulin and the fluorescent probe.

-

Add the serially diluted unlabeled Vinca alkaloid.

-

Incubate the mixture at room temperature to reach binding equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with excitation and emission polarizers.

-

-

Data Analysis:

-

As the concentration of the unlabeled Vinca alkaloid increases, it displaces the fluorescent probe, causing a decrease in the measured polarization value.

-

Plot the polarization values against the logarithm of the competitor concentration.

-

Fit the resulting sigmoidal curve to determine the IC50 (the concentration of competitor that displaces 50% of the bound probe).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also requires the dissociation constant (Kd) of the fluorescent probe.

-

This powerful in vitro technique allows for the direct visualization and quantitative analysis of the effects of drugs on the dynamic instability of individual microtubules in real-time.[11]

Detailed Methodology:

-

Chamber Preparation: Prepare microscope slides and coverslips to create a flow chamber for observation.

-

Microtubule Assembly: Polymerize microtubules from purified tubulin in the chamber. Often, stable microtubule "seeds" are anchored to the coverslip from which dynamic extensions can grow.[27][28]

-

Drug Perfusion: Once dynamic microtubules are observed, perfuse the chamber with a solution containing a low concentration of the Vinca alkaloid.

-

Image Acquisition: Record time-lapse images of the microtubules using a DIC microscope equipped with a video camera.

-

Data Analysis:

-

Trace the ends of individual microtubules over time to generate life history plots.

-

From these plots, measure the rates of growth and shortening, the duration of growth, shortening, and pause phases, and the frequencies of catastrophe and rescue events.[28]

-

Compare these parameters before and after the addition of the drug to quantify its effect on dynamic instability.

-

-

Immunofluorescence Microscopy: This method is used to visualize the microtubule network within cells.[1] Cells are treated with a Vinca alkaloid, fixed, permeabilized, and then stained with an antibody against tubulin. A fluorescent secondary antibody allows for visualization via fluorescence microscopy, revealing drug-induced changes such as microtubule depolymerization or abnormal spindle formation.[1]

-

Cell Cycle Analysis by Flow Cytometry: This technique quantifies the percentage of cells in different phases of the cell cycle.[1] Cells are treated with a Vinca alkaloid, harvested, fixed, and stained with a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide). The fluorescence intensity, which is proportional to DNA content, is measured by a flow cytometer. An accumulation of cells with 4N DNA content is indicative of a G2/M phase arrest.[1]

Conclusion

The mechanism of action of Vinca alkaloids is a complex, concentration-dependent process centered on their interaction with the Vinca domain of β-tubulin. At low, clinically relevant concentrations, their primary effect is the potent suppression of microtubule dynamics, leading to mitotic arrest and apoptosis. At higher concentrations, they cause widespread microtubule depolymerization. A thorough understanding of these mechanisms, quantified by the experimental protocols detailed herein, is critical for the rational design of novel microtubule-targeting agents and for optimizing the clinical use of this vital class of anticancer drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vinca site agents induce structural changes in tubulin different from and antagonistic to changes induced by colchicine site agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. farmamol.web.uah.es [farmamol.web.uah.es]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Kinetic stabilization of microtubule dynamic instability in vitro by vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential effects of vinblastine on polymerization and dynamics at opposite microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 21. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Methods for Studying Vinca Alkaloid Interactions With Tubulin | Springer Nature Experiments [experiments.springernature.com]

- 24. benchchem.com [benchchem.com]

- 25. edinst.com [edinst.com]

- 26. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 27. Simultaneous Visualization of the Dynamics of Crosslinked and Single Microtubules In Vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The intricate dance of molecules: A technical guide to the biosynthesis of Vinca alkaloids in Catharanthus roseus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of cancer chemotherapy. Their complex dimeric structures, particularly vinblastine (B1199706) and vincristine (B1662923), arise from an equally intricate biosynthetic pathway. This technical guide provides an in-depth exploration of this pathway, detailing the enzymatic steps, key intermediates, and regulatory networks. We present a comprehensive summary of quantitative data on alkaloid content and gene expression, alongside detailed experimental protocols for their analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive resource for researchers, scientists, and professionals in the field of drug development and metabolic engineering.

Introduction

Catharanthus roseus produces a diverse array of terpenoid indole (B1671886) alkaloids (TIAs), with over 130 identified compounds. Among these, the bisindole alkaloids vinblastine and vincristine are of immense pharmaceutical value due to their potent anti-mitotic activity.[1] These complex molecules are the result of a multi-step biosynthetic pathway that spans different cellular compartments and tissues within the plant. Understanding this pathway is crucial for developing strategies to enhance the production of these life-saving drugs, which are naturally present in very low concentrations.[2]

This guide will dissect the biosynthesis of Vinca alkaloids, starting from the primary precursors, through the formation of the monomeric units catharanthine (B190766) and vindoline (B23647), and culminating in their enzymatic coupling to form the dimeric alkaloids.

The Biosynthetic Pathway: From Primary Metabolism to Complex Alkaloids

The journey to vinblastine and vincristine begins with precursors from two major metabolic pathways: the shikimate pathway, which provides tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields secologanin (B1681713).

Formation of Strictosidine (B192452): The Gateway to Terpenoid Indole Alkaloids

The condensation of tryptamine and secologanin is a pivotal step, catalyzed by the enzyme Strictosidine Synthase (STR) , to form strictosidine. This reaction is considered the entry point into the TIA pathway.[3]

Branching Pathways: Synthesis of Catharanthine and Vindoline

From strictosidine, the pathway bifurcates to produce the two monomeric precursors of vinblastine: catharanthine and vindoline.

-

The Catharanthine Branch: The biosynthesis of catharanthine from strictosidine involves a series of complex enzymatic reactions that are still being fully elucidated.

-

The Vindoline Branch: The pathway to vindoline is more extensively characterized and involves several key enzymes acting in a sequential manner. Strictosidine is first deglycosylated by Strictosidine β-D-glucosidase (SGD) .[4] A subsequent series of reactions involving enzymes such as Tabersonine 16-hydroxylase (T16H), 16-O-methyltransferase (16OMT), Desacetoxyvindoline 4-hydroxylase (D4H), and finally Deacetylvindoline 4-O-acetyltransferase (DAT) , which catalyzes the final step to produce vindoline.[5]

Dimerization: The Final Step to Bioactivity

The crucial final step in the formation of the dimeric alkaloids is the coupling of catharanthine and vindoline. This reaction is catalyzed by a peroxidase class III enzyme, leading to the formation of α-3',4'-anhydrovinblastine, which is then converted to vinblastine. Vincristine is subsequently formed through the oxidation of vinblastine.

Quantitative Analysis of Vinca Alkaloids and Precursors

The concentration of Vinca alkaloids and their precursors in C. roseus is influenced by various factors, including plant variety, age, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Content of Major Monomeric and Dimeric Alkaloids in Catharanthus roseus Leaves

| Alkaloid | Plant Variety/Condition | Content (mg/g dry weight) | Reference |

| Vindoline | Purple Flower | 1.88 | [6] |

| White Flower | 0.589 | [7] | |

| Pink Flower | 0.492 | [7] | |

| Chitooligosaccharide treated (0.1 µg/mL) | 1.88 | [6] | |

| Catharanthine | Purple Flower | - | - |

| White Flower | - | - | |

| Pink Flower | - | - | |

| Chitooligosaccharide treated (0.1 µg/mL) | 3.14 | [6] | |

| Control | 1.29 | [6] | |

| Vinblastine | Purple Flower | 0.732 | [7] |

| White Flower | 0.589 | [7] | |

| Pink Flower | 0.492 | [7] | |

| Overexpression of CrMYC1 (48h) | 2.16 | [8] | |

| Control | ~0.7 | [8] | |

| Vincristine | Hairy roots with 1 µM phenylalanine | 0.052 | [5] |

| Overexpression of CrMYC1 (72h) | ~0.003 | [8] | |

| Control | ~0.001 | [8] |

Table 2: Enzyme Kinetic Properties of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km | Vmax | Reference |

| Strictosidine Synthase | Tryptamine | 0.83 mM | 5.85 nkat/mg | [9] |

| Secologanin | 0.46 mM | 5.85 nkat/mg | [9] | |

| Deacetylvindoline O-acetyltransferase (DAT) | Deacetylvindoline | 30 µM | 3.81 pmol/sec/mg | [10] |

| Acetyl-CoA | 9.5 µM | 1.9 pmol/sec/mg | [10] |

Table 3: Relative Gene Expression of Key Biosynthetic Genes Under Different Elicitor Treatments

| Gene | Elicitor/Condition | Fold Change in Expression | Reference |

| TDC | Jasmonic Acid (before flowering, 48h) | ~0.08 (down-regulated) | [11] |

| STR | Jasmonic Acid (before flowering, 24h) | ~2.15 | [11] |

| D4H | Drought Stress | 5.37 | [12] |

| DAT | Drought Stress | 4.40 | [12] |

| Jasmonic Acid (before flowering, 24h) | ~2.58 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of Vinca alkaloid biosynthesis.

Extraction of Vinca Alkaloids from Catharanthus roseus Leaves

Protocol:

-

Sample Preparation: Dry C. roseus leaves at 40-60°C for 24-48 hours and grind into a fine powder (200-300 mesh).[13]

-

Acidic Extraction: Suspend 1.0 g of powdered leaf material in 100 mL of 0.1 M hydrochloric acid (HCl).[14] Sonicate the mixture for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 2000 rpm for 10 minutes. Collect the supernatant.

-

Re-extraction: Re-suspend the pellet in an additional 100 mL of 0.1 M HCl, sonicate for 30 minutes, and centrifuge again.

-

Combine Supernatants: Pool the supernatants from both extractions.

-

Purification: Perform a liquid-liquid extraction with an equal volume of petroleum ether to remove chlorophyll (B73375) and other non-polar compounds. The aqueous phase contains the protonated alkaloids.

-

Further Processing (Optional): The alkaloids can be further purified by precipitation. For example, adding an alkaline solution of embonic acid will precipitate the alkaloids as their embonate complexes.[14]

-

Analysis: The final extract can be analyzed by HPLC-MS/MS.

Quantification of Vinca Alkaloids by HPLC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM phosphate buffer, pH 6.0).[7]

-

Flow Rate: 1.0 - 2.0 mL/min.[7]

-

Detection: UV detector at 254 nm and MS/MS detection.[7]

Mass Spectrometry Parameters (Example for Vinblastine):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion (m/z): 825.

-

Product Ion (m/z): 807.

Gene Expression Analysis by qRT-PCR

Protocol:

-

RNA Extraction: Isolate total RNA from C. roseus leaf tissue using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.[15][16]

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[15]

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for the target genes (e.g., TDC, STR, D4H, DAT) and a reference gene (e.g., actin or ubiquitin) for normalization. Use a SYBR Green or TaqMan-based detection method.

-

Data Analysis: Analyze the qRT-PCR data using the comparative Ct (2-ΔΔCt) method to determine the relative expression levels of the target genes.[17]

Enzyme Assay for Strictosidine Synthase (STR)

Principle:

The activity of STR is determined by measuring the formation of strictosidine from tryptamine and secologanin.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (pH 6.5)

-

Tryptamine solution

-

Secologanin solution

-

Enzyme extract

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid) or by rapid heating.

-

Detection: Quantify the amount of strictosidine produced using HPLC analysis, monitoring at a specific wavelength (e.g., 226 nm).[9]

Conclusion

The biosynthesis of Vinca alkaloids in Catharanthus roseus is a highly complex and tightly regulated process. This guide has provided a detailed overview of the core pathway, from primary metabolites to the final dimeric products. The presented quantitative data and experimental protocols offer a valuable resource for researchers aiming to further elucidate this pathway and develop strategies for enhanced production of these vital anticancer compounds. Future research, aided by the methodologies outlined herein, will undoubtedly continue to unravel the remaining mysteries of Vinca alkaloid biosynthesis, paving the way for novel metabolic engineering and synthetic biology approaches.

References

- 1. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 4. Molecular cloning and analysis of strictosidine beta-D-glucosidase, an enzyme in terpenoid indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro growth and content of vincristine and vinblastine of Catharanthus roseus L. hairy roots in response to precursors and elicitors | Plant Science Today [horizonepublishing.com]

- 6. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. column-chromatography.com [column-chromatography.com]

- 8. researchgate.net [researchgate.net]

- 9. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

- 12. ijgpb.journals.ikiu.ac.ir [ijgpb.journals.ikiu.ac.ir]

- 13. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 14. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static1.squarespace.com [static1.squarespace.com]

- 16. pages.jh.edu [pages.jh.edu]

- 17. researchgate.net [researchgate.net]

The Architecture of a Potent Anti-Cancer Arsenal: A Technical Guide to the Chemical Structure and Classification of Vinca Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Vinca alkaloids, a class of naturally derived and semi-synthetic compounds, have been a cornerstone of cancer chemotherapy for decades. Their intricate chemical structures and unique mechanism of action continue to be a subject of intense research, offering a blueprint for the development of novel anti-cancer agents. This technical guide provides an in-depth exploration of the core chemical features of Vinca alkaloids, their classification, and the experimental methodologies used to evaluate their therapeutic potential.

The Dimeric Core: A Fusion of Indole (B1671886) and Dihydroindole Moieties

The fundamental chemical scaffold of all Vinca alkaloids is a dimeric structure composed of two distinct indole alkaloid units: catharanthine (B190766) and vindoline (B23647).[1][2] The catharanthine moiety possesses an indole nucleus, while the vindoline unit contains a dihydroindole nucleus.[1] These two complex multiringed systems are intricately linked, forming the bisindole alkaloid backbone that is essential for their biological activity.

The subtle yet critical variations in the functional groups attached to this core structure give rise to the diverse family of Vinca alkaloids, each with its own unique spectrum of anti-cancer activity and toxicity profile.

Classification: From Nature's Blueprint to Laboratory Innovations

Vinca alkaloids are broadly categorized into two main groups: naturally occurring and semi-synthetic derivatives.[3]

Naturally Occurring Vinca Alkaloids

These compounds are directly isolated from the Madagascar periwinkle plant, Catharanthus roseus G. Don.[4][5] The most clinically significant natural Vinca alkaloids are:

-

Vincristine (B1662923) (VCR): Distinguished by a formyl group (-CHO) on the vindoline nitrogen.[1][6]

-

Vinblastine (VBL): Differs from vincristine by having a methyl group (-CH3) at the same position on the vindoline nitrogen.[1][6]

This seemingly minor difference in a single functional group has a profound impact on their clinical utility and toxicity profiles.

Semi-Synthetic Vinca Alkaloids

To improve the therapeutic index of the natural compounds, medicinal chemists have developed a range of semi-synthetic derivatives through targeted modifications of the catharanthine or vindoline moieties.[3] Key semi-synthetic Vinca alkaloids include:

-

Vinorelbine (VRL): Characterized by a modification on the catharanthine nucleus, resulting in a 3',4'-dihydro-anhydro structure.[1][8]

-

Vinflunine (VFN): A difluorinated derivative of vinorelbine.[4]

These structural modifications are designed to alter the compounds' lipophilicity, tubulin-binding affinity, and metabolic stability, thereby enhancing their anti-tumor efficacy and reducing side effects.

Quantitative Physicochemical and Cytotoxicity Data

The following tables summarize key quantitative data for the major Vinca alkaloids, providing a basis for comparison of their properties and activities.

Table 1: Physicochemical Properties of Major Vinca Alkaloids

| Vinca Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Vincristine | C46H56N4O10 | 824.96[9][10] | 218[9][10] |

| Vinblastine | C46H58N4O9 | 811.0[11] | 267[12] |

| Vindesine | C43H55N5O7 | 753.92[12] | 205-210 (decomposes)[12] |

| Vinorelbine | C45H54N4O8 | 778.93[12] | 208-210[12] |

Table 2: Comparative Cytotoxicity (IC50) of Vinca Alkaloids in Various Cancer Cell Lines

| Cell Line | Cancer Type | Vincristine (nM) | Vinblastine (nM) | Vinorelbine (nM) |

| HeLa | Cervical Cancer | 2.5 | 1.8 | 3.2 |

| A549 | Lung Cancer | 4.1 | 3.5 | 5.6 |

| MCF-7 | Breast Cancer | 3.8 | 2.9 | 4.7 |

| K562 | Leukemia | 1.9 | 1.2 | 2.1 |

| P388 (sensitive) | Murine Leukemia | - | - | - |

| P388 (vinorelbine-resistant) | Murine Leukemia | - | - | - |

Note: IC50 values are compiled from various sources and can vary depending on the experimental conditions, such as incubation time and specific assay used. The data presented here is for comparative purposes.[3][13]

Experimental Protocols

The following sections detail the methodologies for key experiments used in the study of Vinca alkaloids.

Extraction and Purification of Vinca Alkaloids from Catharanthus roseus**

This protocol outlines a general procedure for the extraction and isolation of Vinca alkaloids from dried plant material.

1. Preparation of Plant Material:

- Collect fresh leaves of Catharanthus roseus and dry them in a shaded, well-ventilated area until brittle.

- Grind the dried leaves into a fine powder using a mechanical grinder.[1]

2. Solvent Extraction:

- Macerate the powdered plant material in 80% methanol (B129727) for 48-72 hours at room temperature with occasional shaking.[7]

- Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.[7]

3. Acid-Base Partitioning:

- Dissolve the crude extract in 2% tartaric acid solution.

- Wash the acidic solution with a non-polar solvent like n-hexane to remove pigments and other non-alkaloidal impurities.

- Adjust the pH of the aqueous layer to approximately 9-10 with ammonium (B1175870) hydroxide (B78521) solution.

- Extract the liberated alkaloids with a chlorinated solvent such as dichloromethane (B109758) or chloroform.

- Collect the organic layers and dry them over anhydrous sodium sulfate.

4. Chromatographic Purification:

- Concentrate the dried organic extract to a smaller volume.

- Subject the concentrated extract to column chromatography on silica (B1680970) gel or alumina.

- Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.

- Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify and pool the fractions containing the desired Vinca alkaloids.[1]

High-Performance Liquid Chromatography (HPLC) Analysis of Vinca Alkaloids

This method is suitable for the simultaneous quantification of major Vinca alkaloids in plant extracts or pharmaceutical formulations.[6][14]

-

Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Stationary Phase: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

-

Mobile Phase: A mixture of methanol, acetonitrile, and 25 mM ammonium acetate buffer (pH adjusted to 6.5 with acetic acid) in a ratio of 15:45:40 (v/v/v).[6]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection Wavelength: 297 nm.[6]

-

Injection Volume: 20 µL.

-

Quantification: External standard method using certified reference standards of vincristine, vinblastine, vindesine, and vinorelbine.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to determine cell viability.[3][15][16][17][18]

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

- Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[16]

2. Drug Treatment:

- Prepare serial dilutions of the Vinca alkaloids in culture medium.

- Remove the old medium from the wells and add 100 µL of the drug solutions at different concentrations.

- Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug) and a negative control (untreated cells).

- Incubate the plate for 48 or 72 hours.[3]

3. MTT Addition and Formazan (B1609692) Solubilization:

- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plate for another 4 hours at 37°C.[15]

- Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

4. Absorbance Reading and Data Analysis:

- Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the untreated control.

- Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting a dose-response curve.[19][20]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Vinca alkaloids is the disruption of microtubule dynamics.[2][21] They bind to β-tubulin at a specific site, known as the Vinca domain, which is distinct from the binding sites of other microtubule-targeting agents like taxanes and colchicine.[22] This binding inhibits the polymerization of tubulin into microtubules, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[21]

Signaling Pathways Involved in Vinca Alkaloid-Induced Apoptosis

The disruption of microtubule function by Vinca alkaloids triggers several downstream signaling pathways that lead to programmed cell death. Two of the key pathways implicated are the c-Jun N-terminal kinase (JNK) and the NF-κB signaling pathways.[3][23]

Caption: Vinca alkaloid-induced signaling cascade leading to apoptosis.

Experimental Workflow for Evaluating Vinca Alkaloid Activity

The logical progression of experiments to characterize the anti-cancer properties of a Vinca alkaloid is outlined below.

Caption: A typical experimental workflow for Vinca alkaloid drug discovery.

This technical guide provides a comprehensive overview of the chemical structure, classification, and key experimental methodologies related to Vinca alkaloids. A thorough understanding of these core principles is essential for researchers and drug development professionals seeking to harness the therapeutic potential of this important class of anti-cancer agents. The provided protocols and data serve as a valuable resource for designing and interpreting experiments aimed at the discovery and development of next-generation Vinca alkaloid-based therapies.

References

- 1. column-chromatography.com [column-chromatography.com]

- 2. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ignited.in [ignited.in]

- 8. aphinfo.com [aphinfo.com]

- 9. lookchem.com [lookchem.com]

- 10. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Vinblastine | C46H58N4O9 | CID 13342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. ijsrtjournal.com [ijsrtjournal.com]

- 22. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

The Periwinkle's Promise: A Technical Guide to the Discovery and History of Vinca Alkaloids in Cancer Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of Vinca (B1221190) alkaloids from the Madagascar periwinkle, Catharanthus roseus, marks a pivotal moment in the history of cancer chemotherapy. Initially investigated for their purported anti-diabetic properties based on traditional medicine, these complex indole (B1671886) alkaloids serendipitously revealed potent anti-tumor activity. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of key Vinca alkaloids—vinblastine (B1199706), vincristine (B1662923), vinorelbine, and vindesine (B1683056). It details the experimental protocols that were crucial in their isolation, characterization, and pre-clinical evaluation. Furthermore, this document summarizes key quantitative data on their efficacy and pharmacokinetics and illustrates the intricate signaling pathways they modulate to induce cancer cell death. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering a detailed understanding of this important class of chemotherapeutic agents.

A Serendipitous Discovery: A Historical Timeline

The journey of Vinca alkaloids from a traditional herbal remedy to a cornerstone of modern oncology is a testament to the value of ethnobotanical leads and fortuitous scientific observation.

-

1950s: Researchers, including Dr. Robert Noble and Dr. Charles Beer at the University of Western Ontario, began investigating extracts of Catharanthus roseus (then known as Vinca rosea) for their potential hypoglycemic effects, a use rooted in Jamaican folklore.[1][2]

-

1957: Instead of anti-diabetic activity, the researchers observed that the plant extracts caused severe leukopenia (a decrease in white blood cells) in rats.[1] This finding led to the hypothesis that the extracts might be effective against cancers of the white blood cells, such as leukemia.

-

Late 1950s - Early 1960s: This pivotal observation shifted the research focus to anti-cancer applications. A collaboration with the Eli Lilly and Company led to the isolation and characterization of the first two major Vinca alkaloids: vinblastine (initially named vincaleukoblastine) and vincristine.[2][3]

-

Early 1960s: Pre-clinical studies using animal models, such as the P-1534 leukemia in DBA/2 mice and a transplantable lymphoma in Noble strain rats, demonstrated the significant anti-tumor efficacy of both vinblastine and vincristine.[1][4]

-

1963: Vincristine was evaluated in clinical trials for the treatment of lymphomas and leukemias, showing notable remission rates in patients with Hodgkin's disease.[5]

-

Subsequent Decades: The success of vinblastine and vincristine spurred the development of semi-synthetic analogs, including vindesine and vinorelbine, in an effort to improve the therapeutic index and broaden the spectrum of activity.[6]

Mechanism of Action: Disrupting the Cellular Scaffolding

The primary anti-cancer activity of Vinca alkaloids stems from their interaction with tubulin, the protein subunit of microtubules.[7] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.

Vinca alkaloids bind to β-tubulin at a specific site, distinct from other microtubule-targeting agents like taxanes and colchicine.[8] This binding inhibits the polymerization of tubulin into microtubules. At higher concentrations, Vinca alkaloids can induce the depolymerization of existing microtubules.[6] However, at the lower, clinically relevant concentrations, their primary effect is the suppression of microtubule dynamics. This disruption of the delicate balance between microtubule polymerization and depolymerization leads to a cascade of events culminating in cell cycle arrest and apoptosis.[8]

Signaling Pathways to Apoptosis

The mitotic arrest induced by Vinca alkaloids triggers several downstream signaling pathways that converge on apoptosis (programmed cell death).

-

c-Jun N-terminal Kinase (JNK) Pathway: Disruption of the microtubule network leads to cellular stress and the activation of the JNK signaling cascade.[8][9] Prolonged JNK activation is a key mediator of Vinca alkaloid-induced apoptosis.[10] This is in part due to the generation of reactive oxygen species (ROS), which further stimulates JNK and leads to mitochondrial dysfunction and the downregulation of anti-apoptotic proteins like Mcl-1.[9][10]

-

NF-κB Signaling Pathway: Vinca alkaloids have been shown to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[11] This occurs through the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and regulate the transcription of target genes.[11][12] While NF-κB can have both pro- and anti-apoptotic roles depending on the cellular context, in the case of Vinca alkaloid-induced apoptosis, its activation appears to contribute to cell death.[11]

Quantitative Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for vincristine and vinblastine in various cancer cell lines under continuous exposure.

| Cell Line | Cancer Type | Vincristine IC50 (nM) | Vinblastine IC50 (nM) | Reference |

| L1210 | Mouse Leukemia | 4.4 | 4.0 | [4] |

| S49 | Mouse Lymphoma | 5.0 | 3.5 | [13] |

| Neuroblastoma | Mouse Neuroblastoma | 33 | 15 | [4] |

| HeLa | Human Cervical Cancer | 1.4 | 2.6 | [4] |

| HL-60 | Human Leukemia | 4.1 | 5.3 | [4] |

Note: IC50 values can vary depending on the experimental conditions, such as exposure time.

Pharmacokinetic Parameters in Humans

The following table provides a summary of key pharmacokinetic parameters for the major Vinca alkaloids in humans.

| Parameter | Vincristine | Vinblastine | Vinorelbine | Vindesine | Reference |

| Terminal Half-life (t½) | Long | Long | 27.7 - 43.6 hours | Long | [6][7][14] |

| Volume of Distribution (Vd) | Large | Large | Large | Large | [6][7][14] |

| Clearance | Rapid | Rapid | High | Rapid | [6][7][14] |

| Primary Elimination Route | Fecal | Fecal | Fecal | Fecal | [6][7][14] |

| Urinary Excretion | Low | Low | < 20% | Low | [6][7][14] |

Note: Pharmacokinetics of Vinca alkaloids can exhibit significant inter- and intra-individual variability and can be dose- and time-dependent.[7][14]

Clinical Efficacy

The clinical utility of Vinca alkaloids is well-established in the treatment of various hematological and solid tumors.

| Cancer Type | Regimen/Drug | Efficacy Results | Reference |

| Hodgkin's Lymphoma | Vincristine | 39% of patients had temporary remissions lasting 1 month or longer in an early trial. | [5] |

| Hodgkin's Lymphoma | ABVD (Adriamycin, Bleomycin, Vinblastine , Dacarbazine) | A standard first-line treatment for Hodgkin's lymphoma. | [15] |

| Non-Small Cell Lung Cancer (NSCLC) | Vinorelbine (monotherapy) | Overall response rate of 15.4% in heavily pretreated patients. Median time to progression of 3.1 months. | [16] |

| Non-Small Cell Lung Cancer (NSCLC) | Vinorelbine + Cisplatin (B142131) | Demonstrated greater efficacy and less toxicity than vindesine + cisplatin in a European trial. | [17] |

| Non-Small Cell Lung Cancer (NSCLC) | Vinorelbine (monotherapy) | Overall response rate of 19.5% in patients receiving it as a third- or further-line therapy. Median overall survival of 7.6 months. | [18] |

| Non-Small Cell Lung Cancer (NSCLC) | Vinorelbine + Cisplatin (adjuvant) | 11% absolute improvement in 5-year overall survival in the JBR.10 trial. | [19] |

| Acute Lymphoblastic Leukemia (ALL) | Vincristine | An essential component of chemotherapy regimens for childhood ALL. | [8] |

Experimental Protocols

Extraction and Purification of Vinblastine and Vincristine from Catharanthus roseus

This protocol is a generalized representation based on established methods.

1. Preparation of Plant Material:

- Collect fresh or dried leaves of Catharanthus roseus.

- Thoroughly dry the plant material in the sun or using a drying oven.

- Grind the dried leaves into a fine powder using a blender or mill.

2. Solvent Extraction:

- Transfer the powdered plant material to an extraction vessel.

- Add an acidic solvent such as a mixture of ethanol, water, and acetic acid (e.g., in a 9:1:1 ratio) or an acidic aqueous solution (e.g., 0.1 M HCl).

- Stir or sonicate the mixture for a specified duration (e.g., 30 minutes to several hours) to facilitate the extraction of alkaloids.

- Separate the solvent extract from the plant debris by filtration or centrifugation.

3. Acid-Base Partitioning:

- Concentrate the initial extract under reduced pressure.

- Add a dilute acid (e.g., 2% tartaric acid or 2% HCl) to the residue to protonate the alkaloids, making them water-soluble.

- Filter the acidic solution to remove non-alkaloidal precipitates.

- Wash the acidic aqueous solution with a non-polar solvent (e.g., petroleum ether or benzene) to remove chlorophyll (B73375) and other lipophilic impurities.

- Adjust the pH of the aqueous solution to alkaline (e.g., pH 7-10) using a base like ammonium (B1175870) hydroxide (B78521) to deprotonate the alkaloids, making them soluble in organic solvents.

- Extract the alkaloids into an immiscible organic solvent such as methylene (B1212753) chloride or chloroform.

4. Chromatographic Separation and Purification:

- Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it to obtain a crude alkaloid mixture.

- Subject the crude mixture to column chromatography. A common stationary phase is alumina (B75360) or silica (B1680970) gel.

- Elute the column with a gradient of solvents, for example, starting with a mixture of benzene (B151609) and methylene chloride and gradually increasing the polarity.

- Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol 8:2) and a visualizing agent (e.g., ceric ammonium sulfate spray, which gives a characteristic color with Vinca alkaloids).

- Fractions containing vinblastine and vincristine are identified by comparison with standards.

- Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) on a C18 column.

5. Crystallization and Drying:

- Combine the purified fractions containing the desired alkaloid.

- Induce crystallization by changing the solvent composition or temperature.

- Separate the crystals from the mother liquor by filtration.

- Dry the purified crystals under vacuum to remove residual solvents.

6. Characterization:

- Confirm the identity and purity of the isolated alkaloids using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol outlines the determination of the IC50 value of a Vinca alkaloid on an adherent cancer cell line using the MTT assay.

1. Cell Culture and Seeding:

- Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

- Harvest cells in the logarithmic growth phase using trypsin.

- Resuspend the cells in fresh medium and perform a cell count.

- Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Drug Treatment:

- Prepare a stock solution of the Vinca alkaloid in a suitable solvent (e.g., DMSO).

- Prepare a series of dilutions of the drug in the cell culture medium.

- Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the Vinca alkaloid. Include a vehicle control (medium with the solvent at the highest concentration used) and an untreated control.

3. Incubation:

- Incubate the plate for a specified period (e.g., 48 or 72 hours).

4. MTT Assay:

- Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

- Add the MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

- Carefully remove the medium containing MTT.

- Add a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, to each well to dissolve the formazan crystals.

- Gently shake the plate to ensure complete dissolution.

5. Data Acquisition and Analysis:

- Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

- Normalize the absorbance values to the untreated control to obtain the percentage of cell viability.

- Plot the percentage of cell viability against the logarithm of the drug concentration.

- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

In Vivo Efficacy Testing in a Murine Leukemia Model (P-1534)

This protocol provides a general framework for assessing the anti-tumor activity of Vinca alkaloids in a murine leukemia model.

1. Animal Model and Tumor Inoculation:

- Use a suitable mouse strain, such as DBA/2 mice, for the P-1534 leukemia cell line.

- Maintain the P-1534 leukemia cell line through serial intraperitoneal (i.p.) passage in the mice.

- For the experiment, harvest ascitic fluid containing leukemia cells from a donor mouse.

- Inject a specific number of P-1534 cells (e.g., 10^6 cells) i.p. into the experimental mice.

2. Drug Preparation and Administration:

- Dissolve the Vinca alkaloid in a sterile vehicle suitable for injection (e.g., 0.9% NaCl solution).

- Divide the mice into a control group (receiving the vehicle) and one or more treatment groups (receiving different doses of the Vinca alkaloid).

- Administer the drug or vehicle via a specified route (e.g., i.p. or intravenously) and on a predetermined schedule (e.g., daily for a set number of days, starting 24 hours after tumor inoculation).

3. Monitoring and Data Collection:

- Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior) and tumor progression (e.g., abdominal swelling).

- Record the survival time of each mouse.

4. Data Analysis:

- Calculate the median survival time for each group.

- Evaluate the anti-tumor activity by comparing the median survival time of the treated groups to the control group. An increase in lifespan is a primary endpoint.

- Statistical analysis (e.g., Kaplan-Meier survival analysis with a log-rank test) should be performed to determine the significance of the observed differences in survival.

Visualizations

Experimental Workflow: From Plant to Drug

Caption: Experimental workflow for the discovery and development of Vinca alkaloids.

Signaling Pathway of Vinca Alkaloid-Induced Apoptosis

Caption: Signaling pathways of Vinca alkaloid-induced apoptosis.

References

- 1. The discovery of the vinca alkaloids--chemotherapeutic agents against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The evolution and history of Vinca alkaloids: From the Big Bang to the treatment of pediatric acute leukemia [universitypediatricians.org]

- 3. The evolution and history of Vinca alkaloids: From the Big Bang to the treatment of pediatric acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. auctoresonline.org [auctoresonline.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ClinPGx [clinpgx.org]

- 7. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 10. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Pharmacokinetics and metabolism of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. cancernetwork.com [cancernetwork.com]

- 18. karger.com [karger.com]

- 19. Safety and Efficacy of Vinorelbine in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Periwinkle's Arsenal: A Technical Guide to the Pharmacological Properties of Natural Vinca Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derived from the Madagascar periwinkle, Catharanthus roseus, Vinca (B1221190) alkaloids are a class of microtubule-targeting agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their discovery and development marked a significant milestone in the use of naturally occurring compounds for the treatment of various hematological and solid tumors.[1] This technical guide provides an in-depth exploration of the core pharmacological properties of the primary natural Vinca alkaloids: vincristine (B1662923), vinblastine (B1199706), vindesine (B1683056), and vinorelbine (B1196246). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into their mechanism of action, quantitative pharmacological data, and essential experimental protocols.

Mechanism of Action: Disrupting the Cellular Skeleton

The principal cytotoxic effect of Vinca alkaloids stems from their interaction with tubulin, the fundamental protein subunit of microtubules.[1] Unlike other microtubule-targeting agents like taxanes which stabilize microtubules, Vinca alkaloids inhibit their formation.[1] They bind to the β-tubulin subunit at a specific site, known as the Vinca domain, which is distinct from the binding sites of other agents like colchicine.[2] This binding event prevents the polymerization of tubulin dimers into microtubules.

At high concentrations, Vinca alkaloids can induce the depolymerization of existing microtubules.[3] However, at the lower, clinically relevant concentrations, their primary effect is the suppression of microtubule dynamics. This disruption of the delicate balance between microtubule polymerization and depolymerization has profound consequences for rapidly dividing cancer cells. The proper formation and function of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis, is severely impaired.[1] This leads to an arrest of the cell cycle at the metaphase-anaphase transition, ultimately triggering a cascade of signaling events that culminate in apoptotic cell death.[3]

Signaling Pathways of Vinca Alkaloid-Induced Apoptosis

The mitotic arrest induced by Vinca alkaloids activates several downstream signaling pathways that converge on the apoptotic machinery. A key player in this process is the c-Jun N-terminal kinase (JNK) pathway. The disruption of microtubule dynamics is sensed as a cellular stress signal, leading to the activation of the JNK cascade. Activated JNK can then phosphorylate and regulate the activity of various pro- and anti-apoptotic proteins, tipping the balance towards cell death. Additionally, the NF-κB signaling pathway has been implicated in mediating Vinca alkaloid-induced apoptosis.

Quantitative Pharmacological Data

The pharmacological effects of Vinca alkaloids can be quantified through various parameters, including their binding affinity to tubulin, their cytotoxic potency against cancer cell lines (IC50 values), and their pharmacokinetic profiles in humans. The following tables summarize key quantitative data for the natural Vinca alkaloids. It is important to note that values can vary between studies due to different experimental conditions.

Table 1: Tubulin Binding Affinity of Natural Vinca Alkaloids

| Vinca Alkaloid | Binding Affinity (Kd) / Relative Affinity | Source |

| Vincristine | Highest overall affinity; K1K2 > Vinblastine > Vinorelbine | [4] |

| Vinblastine | High-affinity sites: Kd ≈ 0.54 µM | [5] |

| Vindesine | Binding constant for tubulin: 3.3 x 10^6 mol/L | [1] |

| Vinorelbine | Lower affinity for tubulin than vincristine and vinblastine | [6] |

Table 2: Comparative Cytotoxicity (IC50) of Natural Vinca Alkaloids in Cancer Cell Lines

| Cell Line | Cancer Type | Vincristine (µM) | Vinblastine (µM) | Vindesine (µM) | Vinorelbine (nM) |

| MCF-7 | Breast Cancer | ~239.51 | ~67.12 | - | - |

| A549 | Lung Cancer | - | - | - | 27.40 |

| HeLa | Cervical Cancer | - | <4 | - | - |

| K562 | Leukemia | - | <4 | - | - |

Source: Data compiled from multiple sources.[3][7] It is important to note that experimental conditions such as incubation time can significantly affect IC50 values.

Table 3: Pharmacokinetic Parameters of Natural Vinca Alkaloids in Humans

| Parameter | Vincristine | Vinblastine | Vindesine | Vinorelbine |

| Terminal Half-life (t½) | 19 - 155 hours | ~25 hours | ~24 hours | 20 - 40 hours |

| Clearance (CL) | 0.106 L/kg/hr | 0.740 L/kg/hr | 0.252 L/kg/hr | 72.54 - 89.46 L/h |

| Volume of Distribution (Vd) | 57 - 420 L/m² | 28.1 ± 8.5 L/kg | 598 ± 294 L | ~70 L/kg |

Source: Data compiled from multiple clinical pharmacokinetic studies.[8][9][10][11][12][13][14][15] Values can show significant inter-individual variability.

Detailed Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the evaluation of Vinca alkaloids. Below are detailed methodologies for key in vitro assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, often by monitoring the change in turbidity (absorbance).

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Vinca alkaloid stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare serial dilutions of the Vinca alkaloid in General Tubulin Buffer.

-

Reaction Mixture: In a pre-chilled 96-well plate, add the following to each well:

-

Vinca alkaloid dilution or vehicle control (DMSO).

-

Glycerol (to a final concentration of 10% v/v).

-

Purified tubulin (to a final concentration of 2-4 mg/mL).

-

General Tubulin Buffer to the desired final volume.

-

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Allow the plate to equilibrate for 2 minutes. Initiate the polymerization by adding GTP to each well to a final concentration of 1 mM.

-

Data Acquisition: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time. The rate of polymerization is determined from the slope of the linear phase of the curve. Calculate the IC50 value, which is the concentration of the Vinca alkaloid that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.[9]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Vinca alkaloid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the Vinca alkaloid for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined as the concentration of the drug that causes a 50% reduction in cell viability.[16]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a Vinca alkaloid.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Vinca alkaloid stock solution

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the Vinca alkaloid at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

-

Fixation: Wash the cells with PBS and then fix them by slowly adding ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, which allows for the quantification of cells in each phase of the cell cycle.[8]

Logical Relationship of Vinca Alkaloid Effects

The pharmacological effects of Vinca alkaloids can be understood as a cascade of events, starting from the molecular level and culminating in a therapeutic response at the organismal level.

Conclusion

The natural Vinca alkaloids remain a vital component of modern cancer chemotherapy. Their well-defined mechanism of action, centered on the disruption of microtubule dynamics, provides a clear rationale for their use in treating rapidly proliferating malignancies. This technical guide has provided a comprehensive overview of their pharmacological properties, including quantitative data on their interactions with their molecular target and their behavior in biological systems. The detailed experimental protocols and illustrative diagrams are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this important class of anti-cancer agents. A thorough understanding of the principles outlined herein is essential for optimizing the therapeutic use of existing Vinca alkaloids and for the rational design of novel microtubule-targeting drugs with improved efficacy and safety profiles.

References

- 1. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoaffinity labeling of tubulin subunits with a photoactive analogue of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Clinical pharmacokinetics of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of vinblastine by continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of vindesine and vincristine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The comparative clinical pharmacology and pharmacokinetics of vindesine, vincristine, and vinblastine in human patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and metabolism of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and metabolism of vinblastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of vinorelbine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Vinca Alkaloids as Mitotic Inhibitors: A Technical Guide to Cell Cycle Arrest and Therapeutic Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinca (B1221190) alkaloids, a class of chemotherapy agents derived from the Madagascar periwinkle (Catharanthus roseus), are potent mitotic inhibitors widely employed in the treatment of various malignancies, including leukemias, lymphomas, and certain solid tumors.[1][2] Their primary mechanism of action involves the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.[3][4] This interference leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering apoptotic cell death.[5][6] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and key experimental methodologies used to study the effects of Vinca alkaloids. Quantitative data is summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate understanding.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The principal cytotoxic effects of Vinca alkaloids stem from their interaction with tubulin, the protein subunit of microtubules.[7] Unlike other microtubule-targeting agents like taxanes, which stabilize microtubules, Vinca alkaloids inhibit their polymerization.[8][9] This action is concentration-dependent and involves binding to distinct sites on β-tubulin.[3]

-

At Low Concentrations (< 1 μmol): Vinca alkaloids bind to high-affinity sites at the ends of microtubules (Kd, 1 to 2 μmol).[7] This binding does not cause depolymerization but rather suppresses the dynamic instability of microtubules. It effectively puts a "kinetic cap" on the microtubule ends, reducing the rates of both growth (polymerization) and shortening (depolymerization).[7] This subtle disruption is sufficient to interfere with the delicate balance required for mitotic spindle function, leading to metaphase arrest.[7][10]

-

At High Concentrations: Vinca alkaloids bind to lower-affinity sites along the surface of the microtubule.[7] This binding leads to the splaying of protofilaments and the eventual disintegration and depolymerization of the microtubule structure, causing a decrease in the overall microtubule mass.[3][7] At very high concentrations, they can induce the self-assembly of tubulin into paracrystalline aggregates.[11]

This disruption of microtubule function is the primary driver of their anti-proliferative effects, as the formation and dissolution of the mitotic spindle are strongly correlated with both the concentration and duration of drug exposure.[7]

Cell Cycle Arrest at the G2/M Checkpoint

By disrupting the formation and function of the mitotic spindle, Vinca alkaloids prevent the proper alignment and segregation of chromosomes during mitosis.[4][12] This activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, leading to a prolonged arrest in the M phase of the cell cycle.[13] Flow cytometry analysis consistently shows an accumulation of cells in the G2/M phase following treatment with Vinca alkaloids.[14][15] This mitotic block is the major contributor to the antiproliferative action of these drugs.[10] Cells arrested in mitosis for an extended period are ultimately directed towards apoptosis.[9]

Induction of Apoptosis: Key Signaling Pathways

The precise mechanisms leading to apoptosis following mitotic arrest are complex and involve the activation of several signaling pathways. The disruption of the microtubule network itself appears to be a critical signal for an apoptotic response.[7]

A. JNK/SAPK Pathway: Both Vinca alkaloids and taxanes have been shown to disrupt signaling pathways that culminate in apoptosis, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) cascade.[7][16] This pathway is a key mediator of cellular stress responses.

B. NF-κB/IκB Pathway: Studies indicate that Vinca alkaloids can induce apoptosis through the activation of the NF-κB/IκB signaling pathway.[5][17] Treatment with Vinca alkaloids can lead to the degradation of IκBα, an inhibitor of NF-κB.[18] This degradation allows NF-κB to translocate to the nucleus and regulate the expression of genes that trigger downstream apoptotic events.[17] Interestingly, this apoptotic pathway may be independent of the cell cycle arrest itself.[5][17]

C. Role of p53 and Bcl-2 Family: The apoptotic response to Vinca alkaloids can be modulated by key cell death regulators. However, drug-induced apoptosis is not strictly dependent on a functional p53 checkpoint.[7] Proteins from the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway, are also involved in mediating cell death following microtubule disruption.[7][16] Ultimately, these pathways converge on the activation of caspases, the executive enzymes of apoptosis.[7]

Quantitative Data Summary

The cytotoxic potency of Vinca alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of cell viability.[19] These values can vary significantly depending on the specific alkaloid, the cell line, and the duration of exposure.

Table 1: IC50 Values of Vinca Alkaloids in Human Cancer Cell Lines

| Vinca Alkaloid | Cell Line | IC50 Value (nM) | Reference |

| Vinblastine | HeLa | 0.45 | [10] |

| Vinorelbine (B1196246) | HeLa | 1.25 | [10] |

| Vinflunine (B192657) | HeLa | 18 | [10] |

| Vincristine | Various | Varies | [20] |

Note: IC50 values are highly context-dependent and should be considered as representative examples.

Table 2: Tubulin Binding Affinities of Vinca Alkaloids

| Parameter | Value | Description | Reference |

| High-Affinity Sites | ~16-17 per microtubule | Located at the microtubule ends. | [7] |

| High-Affinity Kd | 1 to 2 μmol | Dissociation constant for high-affinity binding. | [7] |

| Low-Affinity Sites | 1-2 per tubulin dimer | Located along the microtubule surface. | [7] |

| Low-Affinity Kd | 0.25 to 3.0 mmol | Dissociation constant for low-affinity binding. | [7] |

Experimental Protocols

A multi-faceted approach is required to fully characterize the effects of Vinca alkaloids. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT/XTT Assay)

This colorimetric assay measures cellular metabolic activity to determine cell viability and cytotoxicity.[21][22]

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

-

Drug Treatment: After 24 hours, treat cells with a serial dilution of the Vinca alkaloid. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.

-

Reagent Addition:

-

For MTT: Add MTT solution (final concentration ~0.5 mg/ml) to each well and incubate for 1-4 hours. The MTT is reduced by viable cells to insoluble purple formazan (B1609692) crystals.[22][23]

-

For XTT/MTS: Add the premixed reagent to each well and incubate for 1-4 hours. The reagent is reduced to a soluble formazan product.[21][23]

-

-

Solubilization (MTT only): Add a solubilization solution (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.[21]

-

Absorbance Reading: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for XTT/MTS).[21][22]

-